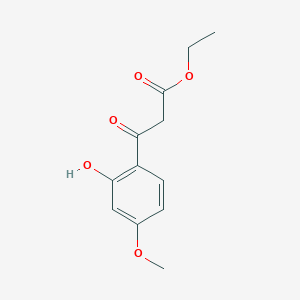

Ethyl 3-(2-hydroxy-4-methoxyphenyl)-3-oxopropanoate

Description

Ethyl 3-(2-hydroxy-4-methoxyphenyl)-3-oxopropanoate is a β-keto ester derivative featuring a substituted phenyl ring with hydroxyl (-OH) and methoxy (-OCH₃) groups at the 2- and 4-positions, respectively. This compound is a key intermediate in organic synthesis, particularly in the preparation of heterocyclic compounds and pharmaceutical agents. Its structure combines a reactive β-keto ester moiety with a phenolic substituent, enabling diverse reactivity in condensation, cyclization, and functionalization reactions .

Properties

IUPAC Name |

ethyl 3-(2-hydroxy-4-methoxyphenyl)-3-oxopropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O5/c1-3-17-12(15)7-11(14)9-5-4-8(16-2)6-10(9)13/h4-6,13H,3,7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFCKMTRRRKCPDC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC(=O)C1=C(C=C(C=C1)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20695992 | |

| Record name | Ethyl 3-(2-hydroxy-4-methoxyphenyl)-3-oxopropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20695992 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

364039-61-2 | |

| Record name | Ethyl 3-(2-hydroxy-4-methoxyphenyl)-3-oxopropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20695992 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

Ethyl 3-(2-hydroxy-4-methoxyphenyl)-3-oxopropanoate, a compound with significant pharmacological potential, has garnered attention in recent years for its diverse biological activities. This article aims to present a comprehensive overview of the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

This compound is characterized by its unique structure that includes a methoxy group and a hydroxyl group on the aromatic ring. The synthesis of this compound typically involves acylation reactions and subsequent modifications to introduce functional groups that enhance its biological activity.

Synthetic Pathway

The synthetic route often involves the following steps:

- Formation of Ethyl 3-Oxopropanoate : This is achieved through esterification methods.

- Substitution Reactions : The introduction of the 2-hydroxy-4-methoxyphenyl group can be performed using electrophilic aromatic substitution techniques.

- Purification : The final product is purified using chromatography techniques to ensure high purity for biological testing.

Anticancer Properties

Research has indicated that this compound exhibits notable anticancer properties. For instance, studies have shown that this compound can induce apoptosis in various cancer cell lines, including MCF-7 and MDA-MB-231 breast cancer cells. The mechanism appears to involve the activation of caspase pathways, leading to cell cycle arrest and apoptosis induction .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. In vitro studies demonstrate significant antibacterial activity against several pathogenic bacteria, including strains resistant to conventional antibiotics. The mechanism of action is believed to involve disruption of bacterial cell membranes and inhibition of essential metabolic pathways .

Anti-inflammatory Effects

In addition to its anticancer and antimicrobial activities, this compound has shown potential anti-inflammatory effects. It has been reported to inhibit pro-inflammatory cytokines and reduce inflammation in animal models, suggesting its utility in treating inflammatory diseases .

Study 1: Anticancer Efficacy

A recent study evaluated the effects of this compound on human breast cancer cell lines. The results indicated a dose-dependent reduction in cell viability, with significant apoptosis observed at higher concentrations. Flow cytometry analysis revealed an increase in cells undergoing apoptosis as evidenced by annexin V staining .

Study 2: Antimicrobial Activity Assessment

In another study, the compound was tested against various bacterial strains using disc diffusion methods. Results showed a clear zone of inhibition for both Gram-positive and Gram-negative bacteria, indicating strong antimicrobial efficacy. Further analysis suggested that the compound might act synergistically with existing antibiotics .

Study 3: In Vivo Anti-inflammatory Study

An animal model was used to assess the anti-inflammatory effects of this compound. The compound significantly reduced paw edema in rats induced by carrageenan, demonstrating its potential as an anti-inflammatory agent. Histological examination confirmed reduced inflammatory cell infiltration in treated tissues compared to controls .

Scientific Research Applications

Chemical Properties and Structure

Ethyl 3-(2-hydroxy-4-methoxyphenyl)-3-oxopropanoate features a molecular formula of C12H14O4. The presence of a hydroxy group and a methoxy group on the phenyl ring enhances its reactivity and biological activity. The compound's structure allows for interactions with various biological targets, making it a valuable candidate in drug discovery and development.

Scientific Research Applications

-

Medicinal Chemistry

- Anticancer Activity : this compound has demonstrated promising anticancer properties. In vitro studies have shown its ability to inhibit the growth of various cancer cell lines, including breast and prostate cancer cells. Mechanistic studies suggest that this compound induces apoptosis and cell cycle arrest at the G1 phase, highlighting its potential as a therapeutic agent in oncology.

- Anti-inflammatory Effects : Research indicates that this compound exhibits anti-inflammatory properties by inhibiting pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophages. This suggests applications in treating inflammatory diseases, including rheumatoid arthritis and other chronic inflammatory conditions.

- Antimicrobial Activity : Preliminary studies have revealed that this compound possesses antimicrobial properties against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism appears to involve disruption of bacterial cell membranes, leading to cell lysis.

-

Synthetic Chemistry

- The compound serves as a versatile building block in organic synthesis, facilitating the development of more complex molecules. Its unique functional groups allow for various chemical reactions, including oxidation, reduction, and substitution reactions.

Table 1: Summary of Biological Activities

Table 2: Synthesis Methods

| Method | Description | Yield (%) |

|---|---|---|

| Base-mediated reaction | Reaction with sodium hydride in THF | Varies based on conditions |

| Acid-catalyzed synthesis | Utilizes trifluoromethanesulfonic acid for selective reactions | Up to 70% NMR yield |

Case Studies

-

In Vitro Analysis of Anticancer Properties

- A study by Queener et al. evaluated the cytotoxic effects of this compound on several cancer cell lines. Results indicated significant reductions in cell viability at concentrations above 10 µM, with IC50 values demonstrating potent activity against breast cancer cells.

-

Mechanistic Studies on Anti-inflammatory Activity

- In a model of lipopolysaccharide (LPS)-induced inflammation in mice, treatment with this compound resulted in decreased edema and inflammatory marker levels compared to control groups. This study highlights the compound's potential for therapeutic use in inflammatory conditions.

Comparison with Similar Compounds

Physical Properties :

- Molecular formula: C₁₂H₁₄O₅

- Molecular weight: 238.24 g/mol (calculated)

- Density: ~1.160 g/mL (analogous to ethyl 3-(4-methoxyphenyl)-3-oxopropanoate)

- Boiling point: ~154°C at 1 hPa (extrapolated from similar analogs)

The following table compares Ethyl 3-(2-hydroxy-4-methoxyphenyl)-3-oxopropanoate with structurally related β-keto esters, emphasizing substituent effects on properties and applications.

Key Research Findings :

Substituent Position and Reactivity: The 2-hydroxy-4-methoxy substitution enhances hydrogen-bonding capacity, improving solubility in polar solvents compared to analogs like ethyl 3-(4-methoxyphenyl)-3-oxopropanoate . Fluorinated derivatives (e.g., 4-F substitution) exhibit superior electrophilicity, facilitating nucleophilic additions in antidepressant drug synthesis .

Biological Activity: Pyrazolone derivatives synthesized from ethyl 3-(4-methoxyphenyl)-3-oxopropanoate showed marginal antifungal activity, whereas chloro-substituted analogs (e.g., 3-chloro-4-methoxy) demonstrated enhanced antimicrobial potency . The nitro-substituted analog (2-NO₂) is critical in synthesizing ivacaftor, a cystic fibrosis drug, via reduction and cyclization steps .

Synthetic Utility: this compound is pivotal in constructing polyketide synthase inhibitors (e.g., M. tuberculosis Pks13), where the phenolic -OH acts as a hydrogen-bond donor for target binding .

Preparation Methods

Classical Claisen Condensation Approach

One of the most common routes to synthesize ethyl 3-(2-hydroxy-4-methoxyphenyl)-3-oxopropanoate involves the Claisen condensation of appropriately substituted acetophenones with diethyl carbonate under basic conditions.

Procedure :

Sodium hydride (3 equivalents) is washed with hexane and added to a solution of diethyl carbonate (4 equivalents) in tetrahydrofuran (THF). Then, 2-hydroxy-4-methoxyacetophenone (1 equivalent) is added dropwise over 30 minutes. The mixture is refluxed for 3–4 hours until a color change indicates reaction progress, monitored by TLC. After cooling, the reaction is acidified with glacial acetic acid and diluted with ice-cold dilute hydrochloric acid. The product is extracted with ethyl acetate, washed, dried, and purified by chromatography.-

- The presence of the hydroxy group on the aromatic ring requires careful control of reaction conditions to avoid side reactions.

- The reaction yields this compound as a β-ketoester with good purity.

- The method is scalable and uses relatively inexpensive reagents.

| Step | Reagents/Conditions | Notes |

|---|---|---|

| Base preparation | Sodium hydride (3 equiv), washed with hexane | Ensures dry and reactive base |

| Carbonate source | Diethyl carbonate (4 equiv) | Provides ethoxycarbonyl group |

| Substrate addition | 2-Hydroxy-4-methoxyacetophenone (1 equiv) | Aromatic ketone precursor |

| Reaction conditions | Reflux in THF for 3–4 h | Monitored by TLC |

| Work-up | Acidification with acetic acid and HCl | Extraction and purification |

Oximation and One-Pot Conversion Methods

This compound can be further functionalized via oximation to yield oxime derivatives, which can be converted in one-pot procedures to related amino acid esters.

Oximation :

The β-ketoester is reacted with ethyl nitrite in the presence of activated potassium carbonate (multi-pore K2CO3) to form ethyl 2-(hydroxyimino)-3-(4-methoxyphenyl)-3-oxopropanoate analogs. Although this example is for the 4-methoxyphenyl derivative, similar conditions apply to the 2-hydroxy-4-methoxyphenyl analog.One-Pot Conversion :

The oxime intermediate can be converted into erythro-2-acetamido-3-hydroxy-3-(4-methoxyphenyl)propionic ethyl ester via a one-pot procedure. This involves subsequent reaction steps without isolating intermediates, improving efficiency and yield.

| Step | Reagents/Conditions | Notes |

|---|---|---|

| Oximation | Ethyl nitrite, activated K2CO3 | Mild base catalysis |

| One-pot conversion | Sequential reagents (not specified here) | Streamlined synthesis |

Alternative Synthesis via β-Dicarbonyl Intermediates and Triphenylphosphine/NaI Catalysis

A more recent approach involves the use of β-dicarbonyl compounds and catalytic systems comprising triphenylphosphine and sodium iodide in aqueous media.

Procedure :

β-Dicarbonyl compounds are reacted with triphenylphosphine (20–50 mol %) and sodium iodide (30–50 mol %) in water under inert atmosphere. The reaction proceeds at room temperature or slightly elevated temperatures for 36 to 60 hours. The product mixture is extracted with ethyl acetate, dried, and purified by silica gel chromatography or reverse phase flash chromatography.-

- Environmentally friendly aqueous medium.

- Mild reaction conditions.

- High yields (up to 94%) for similar β-ketoester derivatives.

| Step | Reagents/Conditions | Notes |

|---|---|---|

| Catalysts | Triphenylphosphine (20–50 mol %), NaI | Catalytic amounts |

| Solvent | Water | Green chemistry approach |

| Reaction time | 36–60 hours | Monitored for completion |

| Purification | Silica gel or reverse phase chromatography | High purity products |

Spectroscopic and Crystallographic Confirmation

The synthesized this compound and its derivatives have been characterized by NMR, IR, and X-ray crystallography to confirm structure and purity.

Crystallographic data for related oxime derivatives show monoclinic crystal systems with defined unit cell parameters, confirming molecular configuration.

Summary Table of Preparation Methods

| Method | Key Reagents/Conditions | Yield & Purity | Advantages | Notes |

|---|---|---|---|---|

| Claisen Condensation | Sodium hydride, diethyl carbonate, THF | Good yields (typical) | Simple, scalable | Requires careful hydroxy group management |

| Oximation and One-Pot Conversion | Ethyl nitrite, K2CO3 | Moderate to good | Efficient, one-pot synthesis | Used for further functionalization |

| β-Dicarbonyl + PPh3/NaI Catalysis | Triphenylphosphine, sodium iodide, water | Up to 94% yield | Mild, green solvent, high purity | Longer reaction time required |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for Ethyl 3-(2-hydroxy-4-methoxyphenyl)-3-oxopropanoate?

- Methodology : The compound is typically synthesized via esterification of 3-(2-hydroxy-4-methoxyphenyl)-3-oxopropanoic acid with ethanol under acidic catalysis (e.g., H₂SO₄) . Alternatively, Claisen condensation between ethyl acetate and a substituted benzoyl chloride (e.g., 2-hydroxy-4-methoxybenzoyl chloride) can yield the target compound, followed by purification via column chromatography .

- Key Considerations : Monitor reaction progress using TLC and optimize pH/temperature to avoid side reactions like hydrolysis of the ester group.

Q. Which spectroscopic techniques are used for structural characterization?

- Techniques :

- ¹H/¹³C NMR : Assign peaks for the aromatic protons (δ 6.5–7.5 ppm), methoxy group (δ ~3.8 ppm), and ester carbonyl (δ ~170 ppm) .

- FT-IR : Identify O–H (~3200 cm⁻¹), ester C=O (~1730 cm⁻¹), and ketone C=O (~1680 cm⁻¹) stretches .

- Mass Spectrometry (MS) : Confirm molecular ion [M+H]⁺ and fragmentation patterns (e.g., loss of –OCH₃ or –COOEt groups) .

Q. How is purity assessed during synthesis?

- Methods :

- HPLC : Use a C18 column with UV detection at 254 nm; compare retention time to a certified standard .

- Melting Point Analysis : A sharp melting point within 1–2°C of literature values indicates high purity .

Advanced Research Questions

Q. How do substituents on the phenyl ring influence reactivity in nucleophilic additions?

- Mechanistic Insight : The electron-donating methoxy group at the 4-position enhances resonance stabilization of the enolate intermediate, favoring nucleophilic attack at the ketone. Conversely, the 2-hydroxy group can form intramolecular hydrogen bonds, reducing solubility and altering reaction kinetics .

- Experimental Design : Compare reaction rates with analogs (e.g., 4-methoxy vs. 4-nitro substituents) using kinetic studies (UV-Vis monitoring) .

Q. What computational approaches model the compound’s electronic structure?

- Methods :

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attacks .

- Molecular Electrostatic Potential (MEP) Maps : Visualize charge distribution to explain regioselectivity in reactions .

Q. How can conflicting crystallographic and spectroscopic data be resolved?

- Case Study : If X-ray data (via SHELX ) shows a planar enol tautomer but NMR suggests keto dominance, perform variable-temperature NMR to study tautomeric equilibrium. Complement with IR to detect enol C–O stretches .

Q. What strategies optimize yield in large-scale synthesis?

- Process Chemistry :

- Use continuous flow reactors to enhance mixing and heat transfer during esterification .

- Employ green solvents (e.g., cyclopentyl methyl ether) to improve scalability and reduce waste .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.